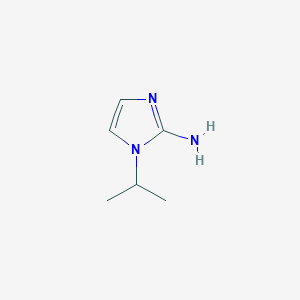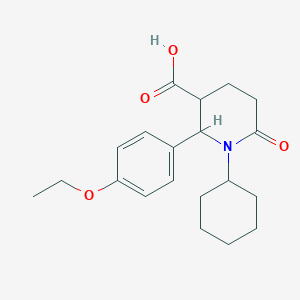
1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves several steps, including cyclization and substitution reactions. For instance, the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives is described, which involves Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine . Another synthesis route for a related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, includes reduction, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These methods could potentially be adapted for the synthesis of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be complex, with potential for various intermolecular interactions. For example, cocrystals of 1,3,5-cyclohexanetricarboxylic acid with bipyridine homologues show intricate hydrogen bonding networks, which could suggest that "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" might also form stable crystal structures with specific hydrogen bonding patterns . Additionally, the interpenetrated hydrogen bond networks observed in the crystallization of 1,3,5-cyclohexanetricarboxylic acid hydrate and its molecular complex with 4,4'-bipyridine indicate that retrosynthetic strategies could be employed to engineer desired crystal structures .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid." However, the reactions described for related compounds, such as the displacement reactions leading to the formation of 7-(1-pyrrolidinyl)- and 7-(1-piperidinyl)-1,8-naphthyridine derivatives, could be relevant . These reactions suggest that the compound may also undergo similar substitution reactions, which could be useful in further functionalizing the molecule or in the synthesis of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" are not directly discussed, the properties of structurally related compounds can provide some insights. The crystallization behavior of 1,3,5-cyclohexanetricarboxylic acid and its complexes indicates that the compound may also exhibit specific solubility characteristics and form stable cocrystals with suitable partners . The presence of functional groups such as the carboxylic acid moiety and the ether linkage in the ethoxyphenyl group would influence the compound's acidity, solubility in organic solvents, and potential for forming hydrogen bonds, which are important factors in its physical and chemical behavior.
Aplicaciones Científicas De Investigación
X-ray Powder Diffraction in Synthesis
1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid is significant in the synthesis of complex compounds. For instance, it is used in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data are crucial for understanding the compound's structure during synthesis, ensuring purity and accurate formation of the intended compound (Wang, Suo, Zhang, Hou, & Li, 2017).
Cyclization and Derivative Synthesis
This compound is involved in cyclization processes, crucial for creating various derivatives. For example, its structure is employed in synthesizing octahydrophenanthrene derivatives, demonstrating its versatility in organic synthesis and the creation of complex molecular structures (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Antibacterial Activity
Certain derivatives of this compound have been studied for their antibacterial properties. The structure plays a role in the synthesis of compounds that show promising antibacterial activity, indicating its potential in developing new antibiotics (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Synthesis Using Ring-Closing Metathesis
The compound's cyclohexene skeleton is synthesized using ring-closing metathesis, a technique significant in organic chemistry for constructing cyclic structures. This method's efficiency is highlighted in the synthesis of complex molecules, indicating the compound's role in advancing synthetic methodologies (Cong & Yao, 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-2-25-16-10-8-14(9-11-16)19-17(20(23)24)12-13-18(22)21(19)15-6-4-3-5-7-15/h8-11,15,17,19H,2-7,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAXLNWFPCVKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(CCC(=O)N2C3CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxo-3-piperidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

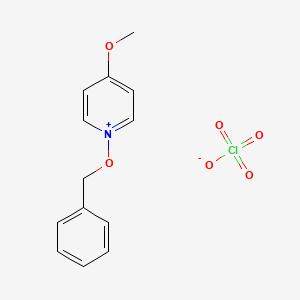
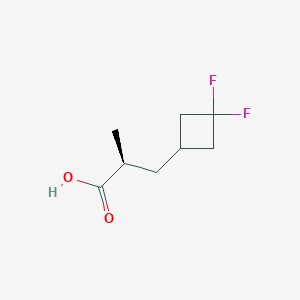
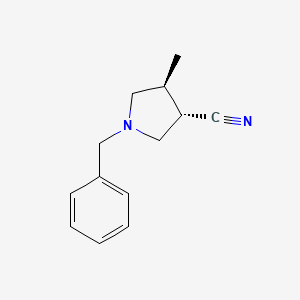


![3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3005165.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B3005170.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)
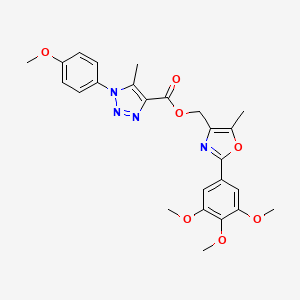
![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)
